1,1,1-Trifluoro-3-(2-methoxy-5-methylphenyl)propan-2-ol
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Overview
Description
1,1,1-Trifluoro-3-(2-methoxy-5-methylphenyl)propan-2-ol is an organic compound with the molecular formula C11H13F3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(2-methoxy-5-methylphenyl)propan-2-ol typically involves the reaction of 2-methoxy-5-methylphenyl derivatives with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(2-methoxy-5-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives
Scientific Research Applications
1,1,1-Trifluoro-3-(2-methoxy-5-methylphenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(2-methoxy-5-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-2-(2-methoxyethoxy)methoxy ethane
- 1,1,1-Trifluoro-3-methylbutan-2-one
- 1,1,1-Trifluoro-2,4-hexanedione
Uniqueness
1,1,1-Trifluoro-3-(2-methoxy-5-methylphenyl)propan-2-ol is unique due to the presence of both trifluoromethyl and methoxy groups on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H13F3O2 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(2-methoxy-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H13F3O2/c1-7-3-4-9(16-2)8(5-7)6-10(15)11(12,13)14/h3-5,10,15H,6H2,1-2H3 |
InChI Key |
KFONOJDBCHBEKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(C(F)(F)F)O |
Origin of Product |
United States |
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